Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxyl group, and two methyl groups on the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,6-dimethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: The compound may be used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-hydroxy-1-piperidinecarboxylate
- 2,6-Bis(1,1-dimethylethyl)-4-methylpyridine
Uniqueness
Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and tert-butyl groups on the piperidine ring allows for versatile applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQIRWQBYRTJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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